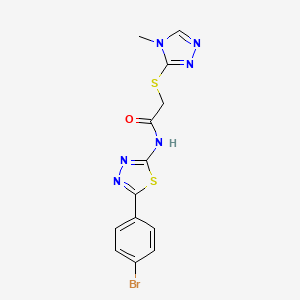
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a pyrazole core substituted with a methyl group, a phenyl group, a tosyl group, and an ethoxyphenyl acetate moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functional group modifications. The tosyl group can be introduced through a tosylation reaction, and the ethoxyphenyl acetate moiety can be added via esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of each step. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline the production process and ensure consistency.
化学反応の分析
Types of Reactions
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert specific functional groups within the compound.
Substitution: : Substitution reactions can replace one functional group with another, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, aldehydes, or ketones, while reduction reactions may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antioxidant, and anti-inflammatory activities.
Medicine
In the field of medicine, this compound has been investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用機序
The mechanism by which 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The pyrazole core can bind to various receptors and enzymes, modulating their activity. The tosyl group and ethoxyphenyl acetate moiety contribute to the compound's overall biological activity by enhancing its solubility and stability.
類似化合物との比較
Similar Compounds
Some similar compounds to 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate include:
Indole derivatives: : These compounds share structural similarities and exhibit similar biological activities.
Pyrazole derivatives: : Other pyrazole-based compounds with different substituents also show comparable properties.
Uniqueness
What sets this compound apart from other similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in scientific research and industrial applications.
特性
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-33-23-14-12-21(13-15-23)18-25(30)34-27-26(35(31,32)24-16-10-19(2)11-17-24)20(3)28-29(27)22-8-6-5-7-9-22/h5-17H,4,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHFGXXJMMSQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide](/img/structure/B2873248.png)

![tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl]carbamate](/img/structure/B2873250.png)
![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2873252.png)
![(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873254.png)
![3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2873255.png)
![6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide](/img/structure/B2873256.png)

![3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2873260.png)

